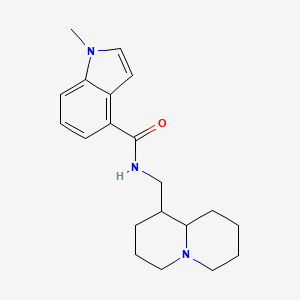![molecular formula C23H23N5O3 B11133861 N-ethyl{2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo(1,6-dihydropyridino[1,2-a]p yridino[2,3-d]pyrimidin-3-yl)}carboxamide](/img/structure/B11133861.png)
N-ethyl{2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo(1,6-dihydropyridino[1,2-a]p yridino[2,3-d]pyrimidin-3-yl)}carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its name suggests the presence of an ethyl group, an imino group, and a carboxamide moiety, along with various aromatic rings.
- This compound may have potential applications due to its intriguing structure and reactivity.
N-ethyl{2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide: is a complex organic compound with a unique structure.
Preparation Methods
- The synthesis of this compound involves several steps. One possible synthetic route is as follows:
- Start with an appropriate precursor, such as an ethyl ester or amide.
- Introduce the imino group (C=N) by reacting the precursor with an appropriate reagent.
- Cyclize the compound to form the 1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl core.
- Finally, introduce the N-ethyl group to complete the structure.
- Industrial production methods may involve optimization of reaction conditions, scalability, and purification techniques.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions at various positions, leading to the formation of different functional groups.
Reduction: Reduction reactions can modify the imino group or other functional groups.
Substitution: Substituents on the aromatic rings can be replaced with other groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, hydrogenation (using H₂/Pd-C) can reduce the imino group.
Major Products: The major products will vary based on the specific reactions performed.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug candidate.
Medicine: Assess its pharmacological properties, toxicity, and therapeutic applications.
Industry: Consider its use in materials science, catalysis, or other industrial processes.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- It may affect cellular pathways, enzyme activity, or receptor binding.
- Detailed studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Compare this compound to structurally related molecules. Highlight its distinctive features.
Similar Compounds: Explore other pyridine derivatives, imino-containing compounds, or carboxamides.
Properties
Molecular Formula |
C23H23N5O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-ethyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-3-25-22(29)17-14-18-21(26-19-6-4-5-12-27(19)23(18)30)28(20(17)24)13-11-15-7-9-16(31-2)10-8-15/h4-10,12,14,24H,3,11,13H2,1-2H3,(H,25,29) |
InChI Key |
HFVHOXRGBVVBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B11133779.png)
![1-benzyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133781.png)
![2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-2-ol](/img/structure/B11133794.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133795.png)

![1-{N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide](/img/structure/B11133822.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133826.png)

![7-Bromo-2-(furan-2-ylmethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133831.png)
![1-(3-Bromophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133835.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11133843.png)
![1-(Pyrrolidin-1-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethanone](/img/structure/B11133844.png)

![1-(3,4-Dichlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133856.png)
